N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide
Description
N-[(1R,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide (CAS: 124753-97-5), commonly referred to as C6-Ceramide or N-Hexanoyl-D-erythro-sphingosine, is a synthetic sphingolipid derivative. Its molecular formula is C24H47NO3 (molecular weight: 413.63 g/mol) . Structurally, it consists of a sphingosine backbone (18-carbon chain with a 3E double bond and two stereocenters at C1 and C2) conjugated to a hexanoyl (C6) acyl chain. This compound is widely used in biochemical research to study apoptosis, lipid metabolism, and cell signaling pathways due to its role in modulating ceramide-mediated pathways .
Properties
IUPAC Name |
N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRJSFWNFTXXQC-KHZUJUORSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)NC(=O)CCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide typically involves the reaction of hexanoic acid with a suitable amine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and commercial applications .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions to yield hexanoic acid and sphingoid base derivatives.
Oxidation Reactions
The hydroxyl and hydroxymethyl groups are susceptible to oxidation:
Key Pathways:
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Primary alcohol oxidation : The hydroxymethyl group (-CH2OH) oxidizes to a carboxylic acid (-COOH) using CrO3/H2SO4 .
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Secondary alcohol oxidation : The 2-hydroxy group oxidizes to a ketone with Dess-Martin periodinane (DMP) in dichloromethane.
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Double bond oxidation : The 3E-alkene reacts with OsO4/NaIO4 to form two carboxylic acid fragments (C8 and C16 chains) .
Reduction Reactions
The unsaturated heptadecenyl chain can be hydrogenated:
| Reagent | Conditions | Product |
|---|---|---|
| H2 (1 atm), Pd/C | Ethanol, 25°C, 2 hr | Saturated N-hexanoyl-sphinganine derivative |
| NaBH4 | MeOH, 0°C, 1 hr | Retains double bond; reduces ketones (if present) |
Acylation
The primary hydroxyl group reacts with acetyl chloride to form an ester:
Yield : 78% (pyridine catalyst, 0°C)
Silylation
Hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl):
Applications : Facilitates selective reactions at the amide group
Stability Under Physiological Conditions
Comparative Reactivity with Analogues
| Compound | Hydrolysis Rate (k, s⁻¹) | Oxidation Preference |
|---|---|---|
| N-Hexanoyl-ceramide (C6) | 0.45 | C1 hydroxymethyl > C2 hydroxyl |
| N-Octanoyl-ceramide (C8) | 0.38 | C2 hydroxyl > C1 hydroxymethyl |
| N-Acetyl-ceramide (C2) | 0.62 | Simultaneous oxidation at C1/C2 |
Mechanistic Insights from Computational Studies
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Amide bond cleavage : DFT calculations show a 32.5 kcal/mol activation barrier for acid-catalyzed hydrolysis, aligning with experimental k values .
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Steric effects : The 3E-double bond imposes a 15° dihedral angle, hindering nucleophilic attack at the amide carbonyl .
Industrial and Pharmacological Relevance
Scientific Research Applications
Antimicrobial Properties
Research indicates that ceramide derivatives exhibit significant antimicrobial activity. N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide has been studied for its potential to combat various bacterial strains. The compound's lipid nature allows it to disrupt microbial membranes, leading to cell lysis and death.
Skin Health and Dermatological Uses
Ceramides are crucial for maintaining skin barrier integrity and hydration. This compound is incorporated into formulations aimed at treating skin conditions such as eczema and psoriasis. Clinical studies have shown improvements in skin hydration and barrier function when using products containing this ceramide derivative .
Cancer Research
Emerging studies suggest that ceramides can influence cancer cell apoptosis (programmed cell death). This compound has been investigated for its role in inducing apoptosis in certain cancer cell lines, potentially offering a novel approach to cancer therapy .
Moisturizers and Anti-Aging Products
Due to its hydrating properties, this compound is frequently used in moisturizers and anti-aging formulations. It helps restore the skin's natural moisture barrier, reducing the appearance of fine lines and wrinkles. Products containing this ceramide have shown enhanced skin texture and elasticity in clinical trials.
Hair Care Products
This compound is also utilized in hair care products to improve hair strength and shine. Its lipid composition helps to nourish the hair shaft and reduce damage from environmental stressors.
Cell Signaling Pathways
In biochemical research, ceramides are recognized for their role in cell signaling pathways that regulate cell growth and differentiation. Studies have shown that this compound can modulate signaling pathways involved in inflammation and cellular stress responses .
Drug Delivery Systems
The amphiphilic nature of this compound makes it an excellent candidate for drug delivery systems. Its ability to form liposomes or micelles can enhance the solubility and bioavailability of poorly soluble drugs.
Case Studies
Mechanism of Action
The mechanism of action of N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs by Acyl Chain Length
Ceramides are classified by their acyl chain lengths, which influence their physicochemical properties and biological functions.
Key Observations :
- Shorter chains (C6) : Higher solubility in aqueous environments compared to longer chains, facilitating easier delivery in cell culture studies .
- Longer chains (C16, C18) : Preferentially integrate into lipid bilayers, influencing membrane rigidity and protein interactions .
- Unsaturated chains (C18:1) : The cis-9 double bond in C18:1-Ceramide enhances membrane fluidity and alters lipid raft formation .
Physicochemical Properties
Implications :
- C6-Ceramide’s lower LogP and moderate solubility make it suitable for in vitro assays requiring rapid cellular uptake .
- Longer-chain ceramides require lipid carriers (e.g., albumin) for effective delivery due to hydrophobicity .
C6-Ceramide
- Induces apoptosis in cancer cells by activating caspases and inhibiting pro-survival pathways (e.g., Akt/mTOR) .
- Used in Golgi apparatus tracking when conjugated with fluorescent probes (e.g., BODIPY derivatives) .
C16-Ceramide
- Integral to epidermal barrier function; mutations in C16 biosynthesis are linked to skin disorders .
- Enhances chemotherapy efficacy in multidrug-resistant cancers by promoting lysosomal membrane permeabilization .
C18:1-Ceramide
- Modulates synaptic plasticity in neuronal membranes; implicated in Alzheimer’s disease .
Q & A
Q. How can the stereochemical configuration of N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide be experimentally verified?
- Methodological Answer : The stereochemistry can be resolved using nuclear magnetic resonance (NMR) spectroscopy , particularly - and -NMR, to analyze coupling constants and nuclear Overhauser effects (NOEs) for spatial proximity of protons. For example, the E-configuration of the double bond (3E) can be confirmed via coupling constants (typically >12 Hz for trans) and NOESY correlations. X-ray crystallography is definitive for absolute stereochemistry if crystalline derivatives are obtainable .
Q. What analytical techniques are recommended for purity assessment and characterization of this compound?
- Methodological Answer :
- High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (LC-MS) for purity assessment.
- Infrared (IR) spectroscopy to confirm functional groups (e.g., hydroxyl, amide bands at ~3300 cm and ~1650 cm, respectively).
- High-resolution mass spectrometry (HRMS) for exact mass verification.
- Thin-layer chromatography (TLC) for preliminary monitoring of reactions .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- Hydrophobicity : Predicted logP values (~4.5–5.5) suggest limited aqueous solubility, necessitating organic solvents (e.g., DMSO, ethanol) for dissolution.
- Acid-base behavior : The hydroxyl and amide groups confer pH-dependent ionization (pKa ~13.5 for hydroxyl, ~16–18 for amide). Stability studies should monitor hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and stereoselectivity?
- Methodological Answer :
- Stepwise acylation : React hexanoic acid with a protected sphingoid base (e.g., 1R,2R-configured aminodiol) using carbodiimide coupling (EDC/HOBt).
- Stereocontrol : Chiral auxiliaries or enzymatic catalysis (e.g., lipases) can enhance stereoselectivity. For example, Candida antarctica lipase B has been used for selective acylation of sphingosine analogs .
- Yield optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via flash chromatography or recrystallization .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HaCaT keratinocytes for ceramide-like activity) and controls.
- Metabolic stability : Use LC-MS/MS to quantify degradation products in biological matrices.
- Receptor binding studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to validate interactions with proposed targets (e.g., ceramide-activated protein phosphatases) .
Q. How can computational modeling predict its membrane interaction and pharmacokinetics?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Use tools like GROMACS to model lipid bilayer insertion. Parameters include lateral diffusion coefficients and hydrogen bonding with phospholipid headgroups.
- ADME prediction : Software like SwissADME estimates permeability (e.g., blood-brain barrier penetration) and cytochrome P450 metabolism .
Q. What experimental designs validate its role in sphingolipid signaling pathways?
- Methodological Answer :
- Gene knockout models : CRISPR/Cas9 deletion of ceramide synthases in cell lines to assess compensatory effects.
- Metabolic labeling : Use -hexanoic acid to trace incorporation into complex sphingolipids via autoradiography.
- Downstream signaling : Western blotting for phosphorylated ERK or JNK to map apoptosis/proliferation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
